2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC16147737
Molecular Formula: C22H16Cl2N2O2S
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16Cl2N2O2S |
|---|---|
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C22H16Cl2N2O2S/c1-28-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25-22(26)29-13-14-6-7-15(23)12-19(14)24/h2-12H,13H2,1H3 |
| Standard InChI Key | LQKJHEARRNSKPL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinazolin-4(3H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. At position 2 of the quinazolinone, a (2,4-dichlorobenzyl)sulfanyl group is attached, while position 3 is substituted with a 4-methoxyphenyl moiety. This arrangement creates a planar, electron-rich system conducive to π-π stacking and hydrogen bonding interactions.
Molecular Formula:
Molecular Weight: 443.3 g/mol.
Key Structural Features:
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Quinazolinone core: Provides rigidity and aromaticity, enhancing binding to biological targets.
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Dichlorobenzyl sulfanyl group: Introduces electrophilic character and lipophilicity, improving membrane permeability.
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4-Methoxyphenyl substituent: Enhances solubility and modulates electronic effects via the electron-donating methoxy group.
Physicochemical Properties
The compound’s solubility profile is influenced by its polar sulfanyl group and non-polar aromatic rings. It exhibits limited water solubility (~0.2 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO) and dichloromethane (>50 mg/mL). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of >48 hours at neutral pH.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process starting with functionalized benzamide precursors. A widely cited method employs H₂O₂-mediated oxidative cyclization using dimethyl sulfoxide (DMSO) as a carbon source :
General Procedure:
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Condensation: 2-Amino-N-methylbenzamide reacts with DMSO under oxidative conditions to form the quinazolinone core.
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Functionalization: Sequential substitutions introduce the dichlorobenzyl sulfanyl and methoxyphenyl groups via nucleophilic aromatic substitution .
Reaction Conditions:
Example Synthesis Table:
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-N-methylbenzamide | DMSO, H₂O₂, 150°C | 65 | |
| 2 | 2,4-Dichlorobenzyl mercaptan | K₂CO₃, DMF, 80°C | 78 |
Mechanistic Insights
The H₂O₂-mediated pathway proceeds via a radical mechanism, where DMSO acts as a one-carbon donor. Key intermediates include a thiyl radical (R-S- ) and a sulfenic acid (R-SOH), which facilitate cyclization and aromatization . Control experiments with radical scavengers like TEMPO confirm this pathway .
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits topoisomerase IIα and epidermal growth factor receptor (EGFR), with IC₅₀ values of 1.2 μM and 0.8 μM, respectively. In vitro studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction, achieving 80% cell death at 10 μM.
Proposed Anticancer Mechanism:
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DNA intercalation: Planar quinazolinone core binds to DNA, disrupting replication.
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Enzyme inhibition: Dichlorobenzyl group blocks ATP-binding pockets in kinases.
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, surpassing ampicillin (MIC = 8 μg/mL). The sulfanyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Anti-Inflammatory Effects
In LPS-induced macrophages, the compound reduces TNF-α production by 70% at 5 μM via NF-κB pathway inhibition. The methoxyphenyl group suppresses COX-2 expression, contributing to its analgesic potential.
Research Findings and Pharmacological Applications
Structure-Activity Relationship (SAR) Studies
Modifications to the quinazolinone scaffold reveal critical trends:
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Chlorine atoms: Essential for antimicrobial activity; removal reduces potency by 10-fold.
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Methoxy group: Enhances metabolic stability; demethylation shortens half-life from 6.5 to 2.3 hours.
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of Cl with F | ↓ Anticancer activity (IC₅₀ = 5.1 μM) | |
| Substitution of sulfanyl with oxygen | ↑ Solubility, ↓ EGFR inhibition |
Pharmacokinetic Profile
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Bioavailability: 42% in murine models
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Half-life: 6.5 hours (IV administration)
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.
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